

# Des(benzylpyridyl) atazanavir CAS number and molecular weight

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## Compound of Interest

Compound Name: Des(benzylpyridyl) atazanavir

Cat. No.: B607065

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## Technical Guide: Des(benzylpyridyl) atazanavir

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Des(benzylpyridyl) atazanavir** is a significant dealkylated metabolite of atazanavir, a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1][2] Designated as metabolite M1, it is one of the primary circulating metabolites of atazanavir in patients.[2] Understanding the physicochemical properties, metabolic fate, and analytical methodologies for **Des(benzylpyridyl) atazanavir** is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments of atazanavir therapy. This technical guide provides an in-depth overview of **Des(benzylpyridyl) atazanavir**, including its chemical identity, experimental protocols for its identification, and the mechanistic pathway of its parent compound.

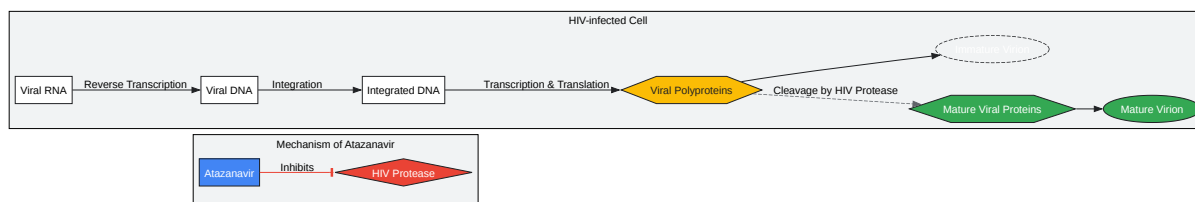
### Core Data

The fundamental physicochemical properties of **Des(benzylpyridyl) atazanavir** are summarized in the table below.

Property	Value	References
CAS Number	1192224-24-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>26</sub> H <sub>43</sub> N <sub>5</sub> O <sub>7</sub>	
Molecular Weight	537.66 g/mol	<a href="#">[1]</a>
Synonyms	Atazanavir sulfate impurity C, Atazanavir metabolite M1	<a href="#">[1]</a>

## Mechanism of Action of the Parent Compound: Atazanavir

**Des(benzylpyridyl) atazanavir** is a metabolite of atazanavir, and its clinical relevance is linked to the mechanism of the parent drug. Atazanavir is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. By binding to the active site of the protease, atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication. The antiviral activity of **Des(benzylpyridyl) atazanavir** is understood as a contribution to the overall efficacy of atazanavir.



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Mechanism of HIV-1 Protease Inhibition by Atazanavir.

## Experimental Protocols

The identification and quantification of **Des(benzylpyridyl) atazanavir** in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is based on the methodologies described for the analysis of atazanavir and its metabolites.

**Objective: To identify and quantify Des(benzylpyridyl) atazanavir (Metabolite M1) in human plasma.**

### Materials and Reagents:

- Human plasma samples
- **Des(benzylpyridyl) atazanavir** reference standard
- Internal standard (e.g., isotopically labeled atazanavir)

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), analytical grade
- Ammonium acetate, analytical grade
- Water, deionized and purified
- Solid-phase extraction (SPE) cartridges

## Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

## Procedure:

1. Sample Preparation (Solid-Phase Extraction): a. Thaw frozen human plasma samples at room temperature. b. Spike plasma samples with the internal standard solution. c. Pre-condition the SPE cartridges with methanol followed by water. d. Load the plasma samples onto the SPE cartridges. e. Wash the cartridges with a low-organic solvent mixture to remove interferences. f. Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

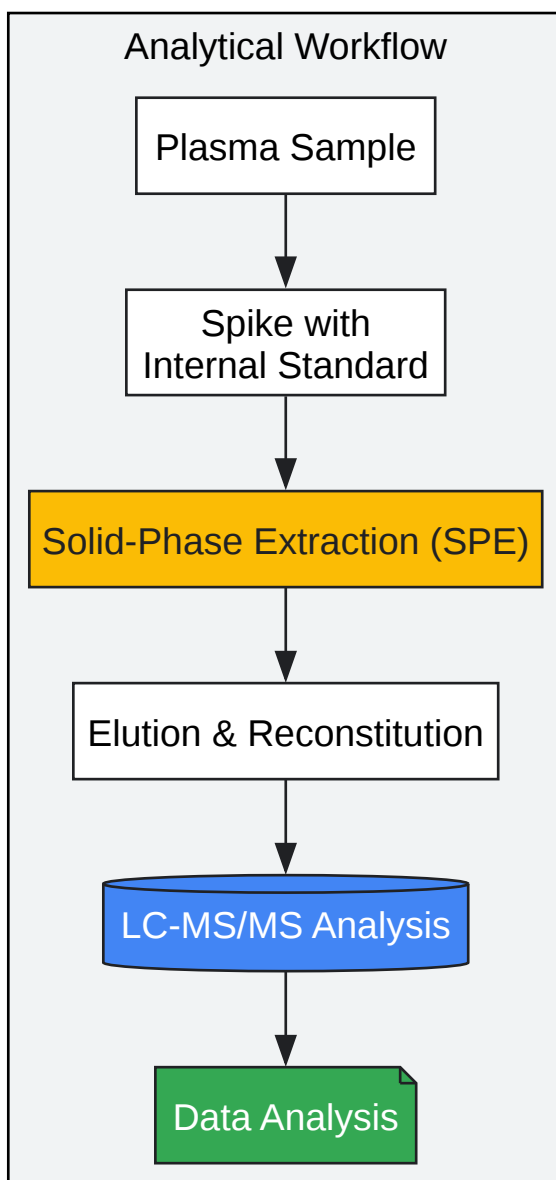
- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.
- Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.

- Injection Volume: A small volume (e.g., 5-10  $\mu\text{L}$ ) of the reconstituted sample is injected.

### 3. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions  $[\text{M}+\text{H}]^+$ .
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
- MRM Transitions:
  - For **Des(benzylpyridyl) atazanavir**: Monitor the transition from the precursor ion ( $m/z$  of  $[\text{M}+\text{H}]^+$ ) to a specific product ion.
  - For the Internal Standard: Monitor the corresponding MRM transition.
- Data Analysis: The concentration of **Des(benzylpyridyl) atazanavir** in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

The following diagram illustrates the general workflow for the analytical determination of **Des(benzylpyridyl) atazanavir** in plasma.



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Workflow for the analysis of **Des(benzylpyridyl) atazanavir**.

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## References

- 1. Des(benzylpyridyl) Atazanavir - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
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